REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5](I)=[CH:4][CH:3]=1.C[Si](C)(C)[C:11]([F:17])([F:16])[C:12]([F:15])([F:14])[F:13].[F-].[K+]>CN(C)C=O.[Cu](I)I>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:11]([F:17])([F:16])[C:12]([F:15])([F:14])[F:13])=[CH:4][CH:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)I
|
Name
|
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
C[Si](C(C(F)(F)F)(F)F)(C)C
|
Name
|
|
Quantity
|
493 mg
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Name
|
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
C[Si](C(C(F)(F)F)(F)F)(C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
[Cu](I)I
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
CUSTOM
|
Details
|
Then the mixture is partitioned between 2 M ammonia and diethylether
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is twice extracted with diethylether
|
Type
|
WASH
|
Details
|
The combined organic phases are washed three times with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated in vacuo (300 mbar, temperature of water bath 50° C.)
|
Type
|
CUSTOM
|
Details
|
The residue is chromatographed on silica gel (dichloromethane)
|
Reaction Time |
48 h |
Name
|
|
Type
|
|
Smiles
|
BrC1=CC=C(C=C1)C(C(F)(F)F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |